![molecular formula C15H14N2 B14506928 8,9,10,11-Tetrahydro-7H-pyrido[2,3-a]carbazole CAS No. 64837-03-2](/img/structure/B14506928.png)
8,9,10,11-Tetrahydro-7H-pyrido[2,3-a]carbazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8,9,10,11-Tetrahydro-7H-pyrido[2,3-a]carbazole is a heterocyclic compound that belongs to the class of pyridocarbazoles. This compound is characterized by a fused ring system that includes a pyridine ring and a carbazole moiety. Pyridocarbazoles are known for their diverse biological activities and potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 8,9,10,11-Tetrahydro-7H-pyrido[2,3-a]carbazole typically involves the Fischer indole reaction. This reaction starts with the cyclization of N-substituted-1,2,3,4-tetrahydro-6- and -7-quinolylhydrazone of cyclohexanone, followed by hydrolysis and dehydrogenation . The reaction conditions often require refluxing in a nitrogen atmosphere and the use of solvents such as xylene .
Industrial Production Methods
化学反应分析
Types of Reactions
8,9,10,11-Tetrahydro-7H-pyrido[2,3-a]carbazole undergoes various chemical reactions, including:
Oxidation: This reaction can convert the tetrahydro form to the fully aromatic pyridocarbazole.
Reduction: The compound can be reduced to form different hydrogenated derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents such as red lead (Pb3O4) are used for oxidation.
Reduction: Hydrogenation can be performed using catalysts like palladium on carbon (Pd/C).
Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides can be used under acidic or basic conditions.
Major Products
Oxidation: Produces fully aromatic pyridocarbazoles.
Reduction: Yields various hydrogenated derivatives.
Substitution: Results in substituted pyridocarbazoles with different functional groups.
科学研究应用
作用机制
The mechanism of action of 8,9,10,11-Tetrahydro-7H-pyrido[2,3-a]carbazole involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity and leading to biological effects. The exact pathways and targets depend on the specific application and context of use .
相似化合物的比较
Similar Compounds
- 9-Phenethyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole
- 1,2,3,4-Tetrahydro-9H-carbazole
- Ethyl 2-oxo-2,3,9,10-tetrahydro-1H-pyrido[3’,4’:4,5]pyrrolo[1,2,3-de]quinoxaline-8(7H)-carboxylate
Uniqueness
8,9,10,11-Tetrahydro-7H-pyrido[2,3-a]carbazole is unique due to its specific fused ring structure, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research and industry.
属性
CAS 编号 |
64837-03-2 |
|---|---|
分子式 |
C15H14N2 |
分子量 |
222.28 g/mol |
IUPAC 名称 |
8,9,10,11-tetrahydro-7H-pyrido[2,3-a]carbazole |
InChI |
InChI=1S/C15H14N2/c1-2-6-13-11(5-1)12-8-7-10-4-3-9-16-14(10)15(12)17-13/h3-4,7-9,17H,1-2,5-6H2 |
InChI 键 |
NXHJOIGVGCZYSZ-UHFFFAOYSA-N |
规范 SMILES |
C1CCC2=C(C1)C3=C(N2)C4=C(C=CC=N4)C=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


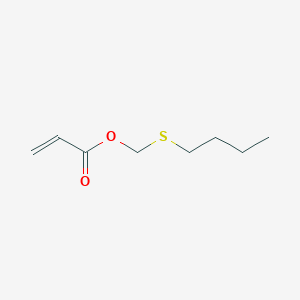
![2,4-Dimethyl-7-nitrobenzo[H]quinoline](/img/structure/B14506869.png)
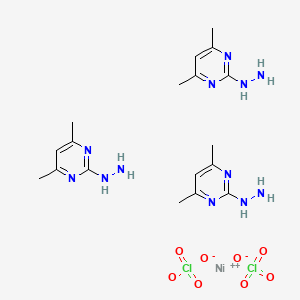
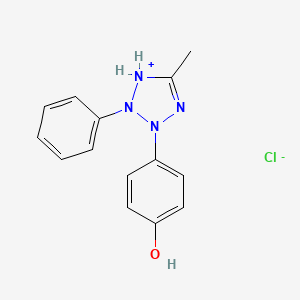

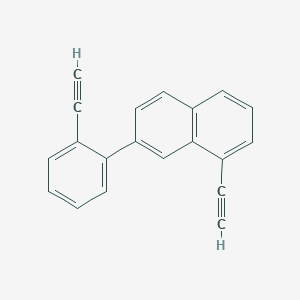
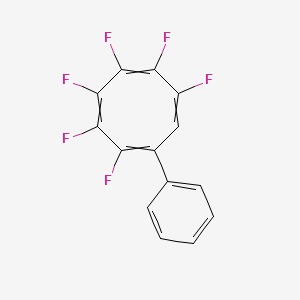
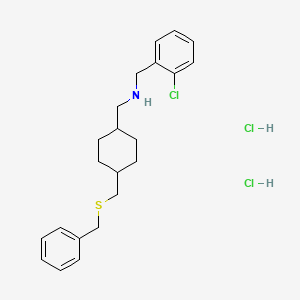
![3-(Chloromethylidene)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B14506904.png)

![2-[4-(4-Chloro-2-nitrophenoxy)phenoxy]propanoic acid](/img/structure/B14506909.png)
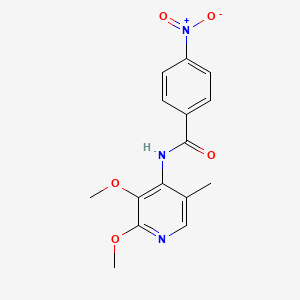
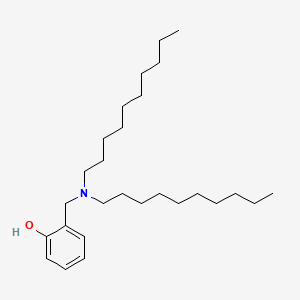
![1-(3-Methoxy-2-oxabicyclo[3.2.0]heptan-6-yl)oct-1-en-3-ol](/img/structure/B14506929.png)
